molecular formula C17H18BrN3O4S B2950563 N-(4-((3-((3-bromopyridin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)phenyl)acetamide CAS No. 1904097-50-2

N-(4-((3-((3-bromopyridin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)phenyl)acetamide

Cat. No.: B2950563
CAS No.: 1904097-50-2
M. Wt: 440.31
InChI Key: QQIKCDFPCMJBQQ-UHFFFAOYSA-N
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Description

N-(4-((3-((3-bromopyridin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)phenyl)acetamide is a complex organic compound with applications in various scientific fields. As a derivative of pyrrolidine and sulfonamide, this compound presents potential in medicinal chemistry and materials science due to its unique structural attributes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-((3-((3-bromopyridin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)phenyl)acetamide typically involves multiple steps:

  • Preparation of Intermediate Pyrrolidine Derivative: : The 3-bromopyridin-2-yl is reacted with pyrrolidine in the presence of a base such as potassium carbonate.

  • Sulfonylation: : The resulting intermediate undergoes sulfonylation using sulfonyl chloride in an organic solvent such as dichloromethane.

  • Amidation: : The sulfonylated intermediate is then reacted with acetic anhydride to form the final product, this compound.

Industrial Production Methods

Scaling the synthesis for industrial production may involve optimized reaction conditions to maximize yield and purity. This often includes:

  • Optimized Catalysts: : Employing catalysts to increase reaction efficiency.

  • Controlled Temperature and Pressure: : Ensuring consistent reaction environments for high yield.

  • Purification Techniques: : Using methods like crystallization or chromatography to ensure product purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-((3-((3-bromopyridin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)phenyl)acetamide can undergo various reactions:

  • Oxidation: : Can be oxidized by agents like potassium permanganate, producing sulfoxides or sulfones.

  • Reduction: : Reducing agents like lithium aluminum hydride may convert certain functional groups within the molecule.

  • Substitution: : The compound can participate in nucleophilic substitution reactions, particularly at the bromopyridinyl moiety.

Common Reagents and Conditions

  • Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.

  • Reducing Agents: : Lithium aluminum hydride, sodium borohydride.

  • Solvents: : Dichloromethane, ethanol, toluene.

  • Catalysts: : Palladium on carbon, platinum oxides.

Major Products Formed

  • Oxidation: : Sulfones and sulfoxides.

  • Reduction: : Secondary amines and alcohols.

  • Substitution: : Pyridyl derivatives and substituted pyrrolidines.

Scientific Research Applications

Chemistry

  • Catalysis: : Acts as a ligand in catalytic systems, enhancing reaction rates and selectivity.

  • Material Science: : Used in the synthesis of polymers with unique electronic properties.

Biology

  • Pharmacology: : Evaluated for its potential as an enzyme inhibitor, particularly in cancer research.

  • Biochemistry: : Used as a probe to study sulfonamide interactions with proteins.

Medicine

  • Drug Development: : Investigated for its therapeutic potential in treating inflammatory diseases and certain cancers.

  • Diagnostics: : Used in the design of diagnostic tools due to its specific binding properties.

Industry

  • Chemical Synthesis: : Employed in the synthesis of fine chemicals and specialized materials.

  • Agrochemicals: : Investigated for use in the formulation of herbicides and pesticides.

Mechanism of Action

N-(4-((3-((3-bromopyridin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)phenyl)acetamide exerts its effects through various mechanisms:

  • Enzyme Inhibition: : Binds to active sites of enzymes, blocking their function. Specific to sulfonamide-sensitive enzymes.

  • Receptor Modulation: : Interacts with cellular receptors, altering signal transduction pathways.

  • Pathway Interference: : Inhibits biochemical pathways crucial for cell proliferation and survival, making it useful in cancer research.

Comparison with Similar Compounds

N-(4-((3-((3-bromopyridin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)phenyl)acetamide stands out due to its unique structural features and broad range of applications. Here’s how it compares to similar compounds:

  • Similar Compounds

    • N-(4-(2-((1H-Indol-3-yl)methyl)thio)phenyl)acetamide: : Similar in structure but lacks the bromopyridinyl group, affecting its reactivity and applications.

    • N-(4-(2-(Methylthio)phenyl)acetamide: : Features a simpler thiomethyl group, leading to different biological activities.

    • N-(4-(2-(Chlorophenyl)oxy)phenyl)acetamide: : Chlorinated analogue, often used in different industrial applications.

Highlighting the uniqueness of this compound lies in its bromopyridinyl group, which imparts distinct electronic and steric properties, making it particularly valuable in medicinal chemistry and industrial applications.

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Properties

IUPAC Name

N-[4-[3-(3-bromopyridin-2-yl)oxypyrrolidin-1-yl]sulfonylphenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18BrN3O4S/c1-12(22)20-13-4-6-15(7-5-13)26(23,24)21-10-8-14(11-21)25-17-16(18)3-2-9-19-17/h2-7,9,14H,8,10-11H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQIKCDFPCMJBQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCC(C2)OC3=C(C=CC=N3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18BrN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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